molecular formula C8H18N2 B157763 cis-1,4-Bis(aminomethyl)cyclohexane CAS No. 10029-07-9

cis-1,4-Bis(aminomethyl)cyclohexane

Cat. No. B157763
CAS RN: 10029-07-9
M. Wt: 142.24 g/mol
InChI Key: OXIKYYJDTWKERT-UHFFFAOYSA-N
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Description

cis-1,4-Bis(aminomethyl)cyclohexane is a chemical compound that features a cyclohexane ring with two aminomethyl groups attached to it in a cis configuration. This structure is significant in various chemical reactions and has been the subject of multiple studies to understand its properties and reactivity.

Synthesis Analysis

The synthesis of related bis(aminomethyl)cyclohexane compounds has been explored in several studies. For instance, the condensation of 1,1-bis(aminomethyl)cyclohexane with formaldehyde leads to the formation of a polymer, which upon heating, isomerizes to a nonacyclic compound with a complex tetraspiro structure . This demonstrates the reactivity of bis(aminomethyl)cyclohexane derivatives with aldehydes and their potential to form intricate molecular architectures.

Molecular Structure Analysis

The molecular structure of cis-1,4-Bis(aminomethyl)cyclohexane and its analogs has been extensively studied. For example, the cis and trans isomers of 4-aminomethyl-1-cyclohexanecarboxylic acids have been analyzed using NMR and molecular orbital methods, revealing that both isomers exist in zwitterionic forms in aqueous solution with staggered conformations . Similarly, the cis and trans isomers of bis(1,4-trimethylsilyl)-1,2,3,4,5,6-hexamethyl-1,4-disilacyclohexa-2,5-diene have been studied, showing that the cis isomer adopts a twisted boat conformation .

Chemical Reactions Analysis

The reactivity of bis(aminomethyl)cyclohexane derivatives has been investigated through various chemical reactions. For instance, the mass spectral behavior of bis(aminomethyl)cyclohexanes has been studied, revealing stereospecific fragmentations and the loss of NH3 from the molecular ion, which is influenced by the stereochemistry of the isomers . Additionally, the reaction of bis(1 degree-amino)cyclodistib(III)azanes with different reagents leads to the formation of various structures, including solvated cubane structures and tricyclic compounds, indicating the versatility of these compounds in forming diverse molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-1,4-Bis(aminomethyl)cyclohexane and related compounds are closely tied to their molecular structures. The preferred conformations of the cis and trans isomers in aqueous solution influence their reactivity and interactions with other molecules . The crystal structures of inclusion compounds and cocrystals involving similar cyclohexane derivatives also provide insights into the hydrogen bonding and selective inclusion modes that can occur, which are important for understanding the solid-state properties of these compounds .

Scientific Research Applications

Mass Spectral Analysis

cis-1,4-Bis(aminomethyl)cyclohexane has been studied for its mass spectral behavior. Research on isomeric cyclohexanediamines and bis(aminomethyl)cyclohexanes, including cis-1,4-isomers, reveals differences in their mass spectra due to stereospecific eliminations, highlighting its utility in mass spectrometry studies (Sueess & Hesse, 1979).

Stereochemical Properties

The stereochemistry of cyclohexene derivatives, similar to cis-1,4-bis(aminomethyl)cyclohexane, has been explored. Studies focus on the stereochemical aspects of formation and reactions, such as trifluoroacetolysis, demonstrating the compound's significance in understanding stereochemical dynamics in organic compounds (Wickham & Kitching, 1983).

Metal Complex Formation

Research involving cis-1,4-bis(aminomethyl)cyclohexane includes the formation of metal complexes. Palladium and rhodium complexes with chiral pincer ligands derived from cis- and trans-disubstituted cyclohexanes have been synthesized, highlighting its role in creating complex metal-ligand structures (Kuznetsov, Lough, & Gusev, 2006).

Ligand Synthesis and Characterization

Its use in ligand synthesis and characterization is notable, as seen in studies involving platinum(II) complexes. The synthesis and characterization of different ligands, including those based on cis-1,4-bis(aminomethyl)cyclohexane structures, contribute to understanding ligand-metal interactions (Olsson, Arunachalampillai, & Wendt, 2007).

Host Compounds and Inclusion Ability

Studies on host compounds, such as cis-1,3-diphenylcyclohexane-1,3-diol and related structures, demonstrate the inclusion ability of these compounds for guest molecules. This is significant in the field of supramolecular chemistry and the design of new host structures (Toda et al., 1997).

Antitumor Activity

The compound has been involved in the synthesis of diamine ligands for antitumor studies. These ligands, related to cis-1,4-bis(aminomethyl)cyclohexane, form the basis for exploring new platinum(II) compounds with potential cytotoxic activities (De Mier-Vinué et al., 2005).

Catalyst Activity and Selectivity

Research on catalyst activity and selectivity includes studies on cis- and trans-1,2-bis(diphenylphosphinomethyl)cyclohexanes, providing insights into the complex behavior of catalysts in various reactions (Knight et al., 2000).

Anti-Corrosion Materials

The synthesis and evaluation of new polymer surfactants derived from cis-1,4-cyclohexane bis(methylamine), and related compounds, have been investigated for their potential as anti-corrosion materials (Hussain, 2016).

Safety And Hazards

Cis-1,4-Bis(aminomethyl)cyclohexane is known to cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

[4-(aminomethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIKYYJDTWKERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
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DSSTOX Substance ID

DTXSID4062511, DTXSID101298049, DTXSID501302155
Record name 1,4-Cyclohexanedimethanamine
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Record name trans-1,4-Cyclohexanedimethanamine
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Record name cis-1,4-Cyclohexanedimethanamine
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

cis-1,4-Bis(aminomethyl)cyclohexane

CAS RN

2549-93-1, 10029-09-1, 10029-07-9
Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name trans-1,4-Cyclohexanedimethanamine
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Record name cis-1,4-Cyclohexanedimethanamine
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Record name Cyclohex-1,4-ylenebis(methylamine)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 2
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 3
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 4
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 5
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 6
cis-1,4-Bis(aminomethyl)cyclohexane

Citations

For This Compound
5
Citations
HA Morik, P Schuenke, L Schröder - Physical Chemistry Chemical …, 2022 - pubs.rsc.org
A serious limitation of high resolution 129Xe chemical exchange saturation transfer (CEST) NMR spectroscopy for comparing competitive host–guest interactions from different samples …
Number of citations: 1 pubs.rsc.org
MA Alnajjar, WM Nau, A Hennig - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
The accurate determination of ultra-high binding affinities in supramolecular host–guest chemistry is a challenging endeavour because direct binding titrations are generally limited to …
Number of citations: 17 pubs.rsc.org
HA Morik - 2022 - search.proquest.com
Measuring the magnetization of atomic nuclei as in magnetic resonance imaging (MRI) allows studying molecular systems under chemical exchange. The MRI signal of the water-…
Number of citations: 2 search.proquest.com
EH Shaw Jr, AR Bormann - … of the South …, 1970 - South Dakota Academy of Sciences
Number of citations: 0
HA Morik
Number of citations: 0

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